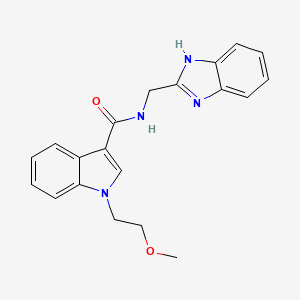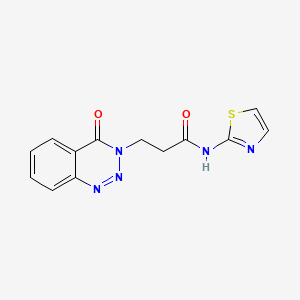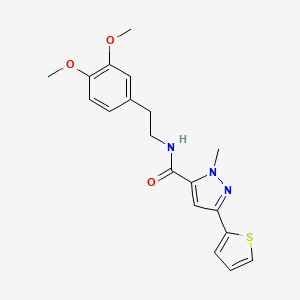![molecular formula C23H17BrO3 B11152847 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152847.png)
7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-bromobenzyl alcohol with 8-methyl-4-phenyl-2H-chromen-2-one in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-bromobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- 7-[(4-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
- 7-[(4-methylbenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-[(4-bromobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one stands out due to the presence of the bromine atom in the 4-bromobenzyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17BrO3 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
7-[(4-bromophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17BrO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3 |
InChI Key |
WWESSGZUYJZFDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6,7-dimethoxy-2-methyl-4-oxo-3(4H)-quinazolinyl]-N-(3-pyridylmethyl)acetamide](/img/structure/B11152766.png)

![9-[(3-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11152771.png)
![2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11152772.png)
![trans-4-({[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152783.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B11152804.png)
![3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B11152806.png)
![propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152808.png)
![4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11152816.png)


![6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11152821.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine](/img/structure/B11152836.png)
